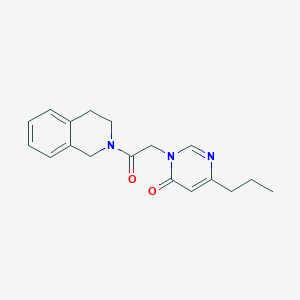

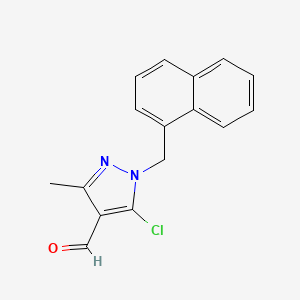

2-(2-(4-Methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-(4-Methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-3-carboxamide" is a synthetic molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. The structure suggests it is a carboxamide derivative with a thiophene ring and a phenyl group, which are common motifs in drug design due to their potential biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of 2-phenylthiazole-4-carboxamide derivatives, which share some structural similarities with the compound , was achieved by exploring the structure-activity relationship (SAR) of the arylacetamido pendant connected to the para-position of 2-phenylthiazole . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the Morita-Baylis-Hillman reaction followed by acetylation and cyanation .

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is often characterized by the presence of amide groups, which can influence the molecule's conformation and intermolecular interactions. For instance, in the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, the conformation of the 2-acetylaminoacetamide moiety and the interplanar angles between amide groups were found to be significant . These structural features are crucial for understanding the molecule's behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Carboxamide derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The synthesis of heterocyclic systems from acetyl derivatives, as seen in the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, involves multiple steps and the use of reagents that can introduce different functional groups into the molecule . These reactions are critical for the diversification of the chemical space and the discovery of new compounds with potential therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. For example, the synthesized pyrazole derivative with a methoxyphenyl and a methylthiophenyl group was found to be thermally stable up to 190°C . These properties are essential for the compound's application in drug development, as they affect its pharmacokinetics and pharmacodynamics.

Scientific Research Applications

Synthesis and Biological Evaluation

This compound and its derivatives have been explored for their potential as cytotoxic agents against various human cancer cell lines. Research indicates that substituting the phenylthiazole structure with a methoxy group enhances activity against certain cancer cell lines, suggesting its potential in anticancer therapy (Aliabadi et al., 2010).

Electrochromic and Photoluminescence Properties

Studies on similar structural motifs have led to the development of novel aromatic polyamides with pendant dimethoxy-substituted triphenylamine (TPA) units. These materials exhibit strong UV-vis absorption and photoluminescence, suggesting applications in electrochromic devices and photonic materials due to their thermal stability and solubility in organic solvents (Chang & Liou, 2008).

Anticancer Activity of Thiophene Derivatives

Further investigations into thiophene-based compounds have shown good inhibitory activity against several cancer cell lines. The presence of thiazolidinone rings or thiosemicarbazide moieties in the structure of these derivatives is linked to their effectiveness, highlighting the therapeutic potential of such compounds in oncology (Atta & Abdel‐Latif, 2021).

Anti-Inflammatory and Analgesic Agents

Novel derivatives synthesized from the structural framework of 2-(2-(4-Methoxy-3-methylphenyl)acetamido)-5-phenylthiophene-3-carboxamide have shown promising results as anti-inflammatory and analgesic agents. The synthesis of these derivatives involves intricate organic reactions, leading to compounds with significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Anticonvulsant Properties

Research into related acetamido derivatives has identified compounds with potent anticonvulsant activities. The structural analysis and stereochemistry of these compounds provide insights into their potential mechanism of action in neurological disorders, offering a path for the development of new therapeutic agents (Camerman et al., 2005).

properties

IUPAC Name |

2-[[2-(4-methoxy-3-methylphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-13-10-14(8-9-17(13)26-2)11-19(24)23-21-16(20(22)25)12-18(27-21)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H2,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOXYFMRWFGXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)

![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505241.png)

![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2505243.png)

![1-Cyclopropylsulfonyl-4-[(2,5-dimethylphenyl)methyl]piperazine](/img/structure/B2505244.png)

![3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2505245.png)

![3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505246.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)